molecular formula C29H22O5 B1250177 2-(3,4-bis(benzyloxy)phenyl)-3-hydroxy-4H-chromen-4-one CAS No. 307521-00-2

2-(3,4-bis(benzyloxy)phenyl)-3-hydroxy-4H-chromen-4-one

Cat. No.: B1250177
CAS No.: 307521-00-2
M. Wt: 450.5 g/mol
InChI Key: LVTHPNVNUFJGCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-bis(benzyloxy)phenyl)-3-hydroxy-4H-chromen-4-one is a complex organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound features a chromenone core structure with hydroxy and benzyloxy substituents, making it a subject of interest in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-bis(benzyloxy)phenyl)-3-hydroxy-4H-chromen-4-one typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dihydroxybenzaldehyde and benzyl bromide.

    Formation of Benzyloxy Derivatives: The first step involves the protection of the hydroxyl groups on the benzaldehyde by reacting it with benzyl bromide in the presence of a base like potassium carbonate to form 3,4-bis(benzyloxy)benzaldehyde.

    Aldol Condensation: The protected benzaldehyde is then subjected to an aldol condensation reaction with a suitable ketone, such as acetophenone, in the presence of a base like sodium hydroxide to form the corresponding chalcone.

    Cyclization: The chalcone undergoes cyclization in the presence of an acid catalyst, such as hydrochloric acid, to form the chromenone core structure.

    Hydroxylation: Finally, the chromenone is hydroxylated using a suitable oxidizing agent, such as hydrogen peroxide, to introduce the hydroxy group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques like chromatography and crystallization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-bis(benzyloxy)phenyl)-3-hydroxy-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group in the chromenone core can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of a diketone derivative.

    Reduction: Formation of a dihydroxy derivative.

    Substitution: Formation of substituted chromenone derivatives with various functional groups.

Scientific Research Applications

2-(3,4-bis(benzyloxy)phenyl)-3-hydroxy-4H-chromen-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its anticancer activity and potential use in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as UV-absorbing agents.

Mechanism of Action

The mechanism of action of 2-(3,4-bis(benzyloxy)phenyl)-3-hydroxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The hydroxy and benzyloxy groups can scavenge free radicals, thereby protecting cells from oxidative damage.

    Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

    Anticancer Activity: It can induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-dihydroxyphenyl)-3-hydroxy-4H-chromen-4-one: Lacks the benzyloxy groups, making it less lipophilic.

    2-(3,4-dimethoxyphenyl)-3-hydroxy-4H-chromen-4-one: Contains methoxy groups instead of benzyloxy groups, affecting its reactivity and biological activity.

Uniqueness

2-(3,4-bis(benzyloxy)phenyl)-3-hydroxy-4H-chromen-4-one is unique due to the presence of benzyloxy groups, which enhance its lipophilicity and potentially improve its bioavailability and interaction with biological targets.

Properties

IUPAC Name

2-[3,4-bis(phenylmethoxy)phenyl]-3-hydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H22O5/c30-27-23-13-7-8-14-24(23)34-29(28(27)31)22-15-16-25(32-18-20-9-3-1-4-10-20)26(17-22)33-19-21-11-5-2-6-12-21/h1-17,31H,18-19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVTHPNVNUFJGCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=C(C(=O)C4=CC=CC=C4O3)O)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90442612
Record name 3',4'-dibenzyloxyflavonol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307521-00-2
Record name 3',4'-dibenzyloxyflavonol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-bis(benzyloxy)phenyl)-3-hydroxy-4H-chromen-4-one
Reactant of Route 2
Reactant of Route 2
2-(3,4-bis(benzyloxy)phenyl)-3-hydroxy-4H-chromen-4-one
Reactant of Route 3
2-(3,4-bis(benzyloxy)phenyl)-3-hydroxy-4H-chromen-4-one
Reactant of Route 4
2-(3,4-bis(benzyloxy)phenyl)-3-hydroxy-4H-chromen-4-one
Reactant of Route 5
2-(3,4-bis(benzyloxy)phenyl)-3-hydroxy-4H-chromen-4-one
Reactant of Route 6
2-(3,4-bis(benzyloxy)phenyl)-3-hydroxy-4H-chromen-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.